4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-6-7-19-20(15(14)2)24-23(31-19)26-10-8-25(9-11-26)22(27)16-12-17(28-3)21(30-5)18(13-16)29-4/h6-7,12-13H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJSWWFXMJLLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole core reacts with piperazine under basic conditions.
Addition of Trimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the trimethoxybenzoyl moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of halogenated or nitrated derivatives of the benzothiazole core.
Scientific Research Applications
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects. The benzothiazole core can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Thiazole/Pyrimidine Derivatives with Piperazine Linkers ()
Compounds 4c–4g (Table 1) share a pyrimidine-thiazole scaffold with piperazine substituents. Unlike the target compound’s benzothiazole core, these analogs feature pyrimidine rings. The substituents on the piperazine (e.g., 4-methoxyphenyl in 4c , 4-fluorophenyl in 4d ) influence yields (30–79%) and melting points (84–217°C). The target compound’s 3,4,5-trimethoxybenzoyl group may enhance tubulin binding compared to simpler aryl substituents due to increased electron density from methoxy groups .
Table 1: Thiazole-Pyrimidine Analogs ()
| Compound | Substituent on Piperazine | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4c | 4-Methoxyphenyl | 30 | 216–217 |
| 4d | 4-Fluorophenyl | 79 | 84–86 |
| 4e | 4-Chlorophenyl | 52 | 125–130 |
| 4f | 2,3-Dichlorophenyl | 53 | 202–205 |
| 4g | Morpholine | 76 | 110–112 |
3,4,5-Trimethoxybenzoyl-Thiazole Derivatives ()
Compounds 8q–8x (Table 2) retain the 3,4,5-trimethoxybenzoyl-thiazole motif but vary at the 2-position of the thiazole. For example, 8q has a benzonitrile group, while 8t features a trifluoromethylphenyl substituent. The target compound’s dimethyl-benzothiazole core may confer greater rigidity and metabolic stability compared to these analogs. Additionally, the piperazine linker in the target compound could improve pharmacokinetics over direct aryl substitutions .
Table 2: Trimethoxybenzoyl-Thiazole Analogs ()
| Compound | 2-Position Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 8q | 4-Cyanophenyl | 45.9 | 181–182 |
| 8t | 4-Trifluoromethylphenyl | 45.5 | 144–145 |
| 8u | 4-Bromophenyl | 51.8 | 149–150 |
| 8v | 4-Ethylphenyl | 40.0 | 86–87 |
Thiophene-Based Analogs with Piperazine Linkers ()
Compound 20b incorporates a thienyl isoindole-dione core with a piperazinylmethyl group and a 3,4,5-trimethoxybenzoyl moiety. While structurally distinct from the benzothiazole core, 20b exhibits antiproliferative activity (IC₅₀ < 1 µM in some cell lines) attributed to tubulin inhibition. The target compound’s benzothiazole may offer superior binding to the colchicine site due to planar aromaticity compared to the non-planar thiophene .
Benzothiazole Derivatives with Varied Aryl Substituents ()
A crystal structure comparison between 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole and its 3,4,5-trimethoxyphenyl analog revealed dihedral angles of 8.76° and 12.3°, respectively, between the benzothiazole and aryl rings. The target compound’s 3,4,5-trimethoxybenzoyl group likely adopts a similar conformation, optimizing interactions with hydrophobic pockets in tubulin .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : The 3,4,5-trimethoxybenzoyl moiety (electron-rich) enhances tubulin binding by mimicking colchicine’s trimethoxyphenyl group .
- Piperazine Linkers : Improve solubility and allow conformational flexibility, critical for accessing intracellular targets .
- Benzothiazole Core : The 4,5-dimethyl substitution may reduce metabolic oxidation, increasing plasma half-life compared to unsubstituted analogs .
Biological Activity
4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic compound with a complex structure that combines a benzothiazole core with a piperazine ring and a trimethoxybenzoyl group. This unique structure is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
IUPAC Name: [4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Core: Cyclization of 2-aminothiophenol with aldehydes or ketones.
- Introduction of Dimethyl Groups: Alkylation using methylating agents.
- Attachment of the Piperazine Ring: Nucleophilic substitution reactions under basic conditions.
Anticancer Properties
Research indicates that compounds similar to 4,5-Dimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibit significant anticancer properties. A study highlighted that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value indicating potent antiproliferative activity against human cancer cells (specific values not provided in the source) .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. One study reported a related benzothiazole derivative displaying over 57% inhibition in COX-2 activity .
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise. Research on benzothiazole derivatives has revealed their ability to scavenge free radicals effectively. For example, certain derivatives achieved IC50 values as low as 0.05 mmol/L in radical scavenging assays .
Antimicrobial Activity
Benzothiazole compounds are also recognized for their antimicrobial properties. Studies have indicated that they exhibit significant activity against various bacterial strains. For instance, a related study found that certain benzothiazole derivatives had notable antibacterial effects against Gram-positive and Gram-negative bacteria .
Comparative Analysis of Biological Activities
| Activity Type | Related Compound | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | Benzothiazole Derivative | Specific values not provided | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory | Related Derivative | 57% COX-2 inhibition | Effective in reducing inflammation |
| Antioxidant | Related Derivative | 0.05 mmol/L | High radical scavenging efficacy |
| Antimicrobial | Related Derivatives | Not specified | Effective against various bacterial strains |
Case Studies and Research Findings
- Anticancer Evaluation: A study investigated the antiproliferative effects of various benzothiazole derivatives on human cancer cell lines. The findings suggested that structural modifications significantly influenced biological activity.
- Inflammation Studies: Another research focused on the anti-inflammatory effects of benzothiazole derivatives through COX enzyme inhibition assays. The results indicated that specific substitutions on the benzothiazole core enhance anti-inflammatory properties.
- Antioxidant Investigations: A comprehensive evaluation of antioxidant activities revealed that these compounds exhibit substantial radical scavenging capabilities, suggesting potential therapeutic applications in oxidative stress-related conditions.
Q & A
Basic: What synthetic methodologies are reported for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions involving the benzothiazole core and a 3,4,5-trimethoxybenzoyl-piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting 2-chloro-4,5-dimethylbenzothiazole with 4-(3,4,5-trimethoxybenzoyl)piperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO) .
- Yield optimization : Microwave-assisted synthesis or high-pressure conditions may enhance reaction efficiency. For analogs, yields range from 29–72% depending on substituents and purification methods (e.g., column chromatography, recrystallization) .
- Characterization : H NMR and mass spectrometry (MS) are critical for confirming regiochemistry and purity .
Basic: What in vitro models are used to evaluate its anticancer activity, and what parameters define efficacy?
- Cell line panels : NCI-60 human tumor cell lines or specific cancer types (e.g., breast, colon) are standard. Activity is quantified via IC values (typically <10 µM for potent derivatives) .
- Mechanistic assays : Tubulin polymerization inhibition (microtubule-targeting) or apoptosis markers (e.g., caspase-3 activation) are common .
- Synergy studies : Co-administration with taxanes (e.g., paclitaxel) enhances efficacy, as seen in patents reporting reduced tumor growth in xenograft models .
Advanced: How do structural modifications (e.g., substituent variations on the benzothiazole or piperazine) impact biological activity?
- Benzothiazole substitutions : Electron-withdrawing groups (e.g., -CN, -CF) at the 4-position improve tubulin binding affinity, while bulky groups reduce solubility .
- Piperazine modifications : Replacing the 3,4,5-trimethoxybenzoyl group with smaller acyl groups diminishes potency, highlighting the importance of methoxy substituents for hydrophobic interactions .
- Case study : Derivative 8q (4-cyano substitution) showed 45.9% yield and IC = 1.2 µM against MCF-7 cells, whereas 8v (4-ethylphenyl) had lower activity (IC >10 µM) .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., variable IC50_{50}50 across studies)?
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay endpoints (e.g., MTT vs. ATP-luminescence).
- Structural verification : Confirm compound purity (>95% by HPLC) and stability (e.g., degradation in DMSO over time) .
- Cross-validation : Compare data with structurally validated analogs. For example, discrepancies in tubulin inhibition assays may arise from variations in protein source or buffer composition .
Advanced: What analytical techniques are critical for characterizing polymorphic forms or salt derivatives?
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for related benzothiazole analogs .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions (e.g., Form I vs. Form II) .
- Solid-state NMR : Distinguishes salt forms (e.g., hydrochloride vs. mesylate) by chemical shift differences in C spectra .
Basic: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Low solubility : Methoxy groups enhance hydrophobicity; formulations using PEGylation or cyclodextrin inclusion complexes improve bioavailability .
- Metabolic stability : Piperazine rings are prone to oxidation; deuterium substitution at vulnerable positions (e.g., C-2 of piperazine) may reduce first-pass metabolism .
- Plasma protein binding : High binding (>90%) limits free drug concentration, necessitating dose escalation in preclinical models .
Advanced: How is molecular docking utilized to predict target interactions, and what limitations exist?
- Target selection : Docking against α,β-tubulin (PDB: 1SA0) or kinases (e.g., EGFR) is common. The 3,4,5-trimethoxybenzoyl group aligns with the colchicine-binding site in tubulin .
- Limitations : Docking scores may not correlate with cellular activity due to membrane permeability or off-target effects. For example, a derivative with high docking affinity for 14-α-demethylase showed no antifungal activity in vitro .
Basic: What safety and toxicity profiles are reported in preclinical studies?
- Acute toxicity : LD >500 mg/kg in rodents, with reversible hepatotoxicity at high doses .
- Genotoxicity : Ames tests for analogs show no mutagenicity up to 100 µg/plate .
- Cardiotoxicity : hERG channel inhibition is rare but must be assessed via patch-clamp assays .
Advanced: How do researchers validate target engagement in cellular models?
- Photoaffinity labeling : Incorporation of a photoactivatable group (e.g., diazirine) confirms binding to tubulin in live cells .
- Cellular thermal shift assay (CETSA) : Heating lysates post-treatment stabilizes target proteins (e.g., β-tubulin) if the compound binds .
- CRISPR knockouts : Silencing βIII-tubulin isoforms (TUBB3) reduces compound efficacy, confirming on-target activity .
Advanced: What strategies optimize selectivity over non-cancer cells?
- Isoform-specific targeting : Design derivatives that preferentially bind βIII-tubulin, overexpressed in tumors but absent in normal cells .
- Prodrug approaches : Hypoxia-activated prodrugs release the active compound selectively in tumor microenvironments .
- Combination therapy : Low-dose combinations with DNA-damaging agents (e.g., cisplatin) reduce off-target toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
